3-Chroman-6-yl-propionic acid
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Overview
Description
3-Chroman-6-yl-propionic acid, also known as 3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid, is an organic compound with the molecular formula C12H14O3. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chroman-6-yl-propionic acid typically involves the reaction of chroman derivatives with propionic acid or its derivatives. One common method is the Friedel-Crafts acylation of chroman with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chroman-6-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of 3-Chroman-6-yl-propanol.
Substitution: Formation of halogenated chroman derivatives.
Scientific Research Applications
3-Chroman-6-yl-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chroman-6-yl-propionic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Chroman-4-one: Another chroman derivative with similar structural features but different functional groups.
Chroman-2-one: Known for its biological activities, including anticancer and antiviral properties.
Chroman-6-yl-acetic acid: Similar in structure but with an acetic acid group instead of a propionic acid group.
Uniqueness: 3-Chroman-6-yl-propionic acid is unique due to its specific propionic acid substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3,5,8H,1-2,4,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYPDNLZRNKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC(=O)O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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